(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Stereochemistry Enantiomeric purity Medicinal chemistry

Chiral pyrrolidine intermediates with undefined stereochemistry waste resources and compromise SAR data. (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354000-76-2) eliminates this variable: the (S)-enantiomer is explicitly specified for ACC inhibitor and kinase inhibitor programs. Key advantages: • Guaranteed (S)-configuration for stereospecific synthesis • Free -OH handle for esterification, etherification, or oxidation while preserving chirality • Available in ≥95% purity with multiple supplier options and global shipping.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 1354000-76-2
Cat. No. B2556602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol
CAS1354000-76-2
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCC(C2)O
InChIInChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m0/s1
InChIKeySRRBFBVDEVTJOA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol: Identity & Procurement


(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is a chiral heterocyclic building block featuring a pyrrolidin-3-ol core N-substituted with a 6-methoxypyrimidin-4-yl group . The compound belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives, a scaffold class disclosed in Boehringer Ingelheim patents as having potential utility in medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) and related metabolic enzymes [1]. Its (S)-stereoconfiguration at the pyrrolidine 3-position distinguishes it from alternative stereoisomeric and achiral forms, a differentiation that critically impacts procurement decisions for stereospecific synthesis and structure-activity relationship (SAR) studies.

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol: Stereochemical Integrity


Substitution with the achiral racemate (CAS 1353984-40-3) or the (R)-enantiomer (CAS 1354006-76-0) is scientifically invalid for applications requiring stereochemical fidelity . Chiral pyrrolidine scaffolds in drug discovery programs exhibit stereospecific binding to biological targets; even when primary literature lacks direct target engagement data for this specific compound, the class-level evidence from related pyrimidine-pyrrolidine inhibitors demonstrates that stereoisomers frequently show divergent potency and selectivity profiles [1]. Procurement of the incorrect stereoisomer introduces uncontrolled variables in SAR campaigns, compromises assay reproducibility, and may invalidate patent claims dependent on specific stereochemistry. The (S)-enantiomer must therefore be explicitly specified when stereochemical integrity is a program requirement.

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol: Differentiation Evidence


Chiral Purity: (S)-Enantiomer vs Racemate

The (S)-enantiomer (CAS 1354000-76-2) is defined by a single stereochemical configuration, whereas the racemate (CAS 1353984-40-3) comprises an equimolar mixture of (S)- and (R)-enantiomers . For stereospecific applications, the racemate introduces a 50% impurity of the undesired enantiomer by composition, representing a 2-fold reduction in effective active stereoisomer concentration relative to the single enantiomer [1]. Vendor specifications for the (S)-enantiomer typically cite purity ≥95% (AKSci, Fluorochem) .

Stereochemistry Enantiomeric purity Medicinal chemistry

Vendor Purity: (S)-Enantiomer vs (R)-Enantiomer

Both the (S)-enantiomer (CAS 1354000-76-2) and (R)-enantiomer (CAS 1354006-76-0) are commercially available with comparable minimum purity specifications: ≥95% for (S) from AKSci and Fluorochem ; 95% for (R) from Bidepharm and Chemenu [1]. The differentiation lies not in absolute purity but in stereochemical identity, which must be matched to the target receptor or enzyme binding pocket geometry. Selection between the two enantiomers is therefore dictated by the chirality requirements of the biological target, not by vendor purity differentiation.

Chemical purity Vendor specification Enantiomer procurement

Scaffold Comparison: 6-Methoxypyrimidine-Pyrrolidine vs Alternatives

The 6-methoxypyrimidin-4-yl substitution on the pyrrolidine nitrogen represents a specific scaffold motif found in kinase inhibitor patent literature [1]. This substitution pattern differs from alternatives such as 4-methoxypyrimidin-2-yl substitution (e.g., CAS not specified for direct analog) or other N-aryl pyrrolidines [2]. While direct comparative potency data for this exact compound are not available in the open literature, the 6-methoxypyrimidine substitution pattern is structurally distinct from the 2-methoxy or 5-methoxy positional isomers, which may exhibit different electronic properties and hydrogen-bonding geometries [3].

Scaffold comparison Medicinal chemistry Kinase inhibitor

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol: Research Applications


Stereospecific Building Block for ACC Drug Discovery

The compound serves as a chiral pyrrolidine intermediate consistent with the structural motif disclosed in Boehringer Ingelheim's acetyl-CoA carboxylase (ACC) inhibitor patent family [1]. Its (S)-configured pyrrolidin-3-ol core with 6-methoxypyrimidin-4-yl substitution aligns with the general formula for pyrimidine-substituted pyrrolidine derivatives claimed as ACC inhibitors, positioning it as a relevant building block for medicinal chemistry campaigns targeting obesity, type 2 diabetes, and NASH [2].

Enantioselective SAR in Kinase Inhibitor Programs

Given the established role of methoxypyrimidine-containing pyrrolidines in kinase inhibitor development, this (S)-enantiomer is suitable for constructing enantiomerically pure compound libraries for SAR campaigns [1]. The defined (S)-stereochemistry at the pyrrolidine 3-position eliminates the variable of enantiomeric mixing, enabling unambiguous attribution of biological activity to the specific stereoisomer in target engagement assays [3].

Chiral Chromatography Reference Standard

With commercially available (R)-enantiomer (CAS 1354006-76-0) and racemate (CAS 1353984-40-3) as comparators, the (S)-enantiomer can function as a reference standard for developing and validating chiral HPLC or SFC methods to resolve pyrrolidine stereoisomers in synthetic workflows . This application is supported by the availability of analytical purity specifications (95-98%) from multiple vendors .

Late-Stage Functionalization Precursor

The free hydroxyl group on the pyrrolidine ring provides a handle for further derivatization (e.g., esterification, etherification, oxidation, or nucleophilic substitution) while preserving the (S)-stereocenter [1]. This enables the generation of diverse enantiomerically pure analogs for lead optimization without compromising stereochemical integrity .

Quote Request

Request a Quote for (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.